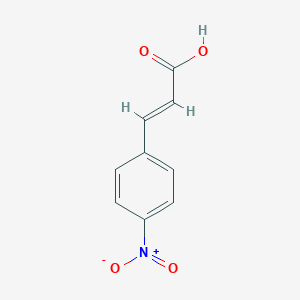

4-Nitrocinnamic acid

Overview

Description

Synthesis Analysis

The synthesis of zinc(II) complexes with 4-nitrocinnamic acid is reported through a one-pot synthesis method. This involves reacting sodium 4-nitrocinnamate with zinc acetate in an aqueous medium, characterized using techniques like FT-IR, NMR, and single crystal X-ray diffraction. These complexes show potential in DNA interaction and alkaline phosphatase (ALP) inhibition, indicating a significant role in biochemical applications (Hafeez et al., 2014).

Molecular Structure Analysis

The molecular structure of zinc(II) complexes with this compound reveals distorted octahedral geometry for some complexes, while others show a tetrahedral structure. The carboxylate coordination varies between bidentate and monodentate across different complexes, influencing their interaction with DNA and enzymes (Hafeez et al., 2014).

Chemical Reactions and Properties

The study of zinc(II) complexes with this compound indicates strong electrostatic binding with DNA, evidenced by techniques like cyclic voltammetry, viscometry, and UV-visible spectroscopy. The diffusion coefficients of these complexes decrease upon DNA addition, highlighting their strong interaction and binding constants with DNA. This implies a significant role in DNA-binding applications and possibly in the design of DNA-targeting drugs (Hafeez et al., 2014).

Scientific Research Applications

Electrophilic Aromatic Substitution Research : Moodie et al. (1981) highlighted its use in studying the nitration of cinnamic acids and styrene derivatives in aqueous sulphuric acid (Moodie, Schofield, Taylor, & Baillie, 1981).

Organic Synthesis : Daskiewicz and Barron (2003) described its use in the BF3 etherate acylation of resorcinol to obtain 2′,4′-Dihydroxy-4-nitrochalcone (Daskiewicz & Barron, 2003).

Reaction with Ozone : A study by Leitzke et al. (2001) found that 4-Nitrocinnamic acid reacts with ozone to form 2-hydroperoxy-2-hydroxyacetic acid, a compound used in various scientific applications (Leitzke, Reisz, Flyunt, & Sonntag, 2001).

Inhibitory Effects on Tyrosinase : Research by Cui et al. (2017) showed that this compound has inhibitory effects on tyrosinase, suggesting its potential in designing novel tyrosinase inhibitors (Cui, Hu, Yu, Zheng, Chen, Chen, & Wang, 2017).

Corrosion Inhibition : Hiển et al. (2017) demonstrated that Yttrium 4-nitrocinnamate can inhibit corrosion and promote the formation of a protective film layer on metal surfaces (Hiển, Vu, Thu, Somers, & Nam, 2017).

Asthma Treatment Potential : Ko et al. (2019) found that 4-Hydroxycinnamic acid effectively suppresses asthmatic airway inflammation and mucus production, suggesting its therapeutic potential for asthma (Ko, Kwon, Seo, Choi, Shin, Kim, Kim, Kim, & Shin, 2019).

Vascular Endothelial Function in Cerebral Ischemia : Voronkov and Pozdnyakov (2018) indicated that 4-hydroxy-3,5-di-tret-butylcinnamic acid preserves vasodilating, antithrombotic, and anti-inflammatory vascular endothelial function in cerebral ischemia (Voronkov & Pozdnyakov, 2018).

Environmental Applications : Awual et al. (2019) showed that a material functionalized with the 4-nitro-1-naphthylamine ligand is effective for monitoring and removing nitrite from wastewater (Awual, Hasan, Islam, Rahman, Asiri, Khaleque, & Sheikh, 2019).

Antibacterial and Antifungal Activities : Begum et al. (2021) reported potential antibacterial and antifungal inhibition activities of this compound against various strains (Begum, Rehman, Shahid, Haider, Iqbal, Tahir, & Ali, 2021).

Genotoxicity Screenings : Oztürk and Durusoy (1999) discussed the use of m-Nitrocinnamic acid in genotoxicity screenings using specific Salmonella typhimurium strains (Oztürk & Durusoy, 1999).

Mechanism of Action

Target of Action

The primary target of 4-Nitrocinnamic acid is Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

This compound inhibits XO in a reversible and noncompetitive manner . The presence of the nitro group in this compound is essential for enhancing XO inhibition . It forms complexes with XO, referred to as this compound-XO complexes . Hydrogen bonds and van der Waals forces play crucial roles in the binding process .

Biochemical Pathways

The inhibition of XO by this compound affects the purine catabolism pathway. By inhibiting XO, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid .

Pharmacokinetics

The compound’s ability to form complexes with xo suggests that it may have good bioavailability .

Result of Action

The inhibition of XO by this compound results in a significant reduction of serum uric acid level . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid .

Biochemical Analysis

Biochemical Properties

4-Nitrocinnamic acid has been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism . The presence of the nitro group in this compound enhances its XO inhibitory activity . It inhibits XO in a reversible and noncompetitive manner .

Cellular Effects

The inhibitory effects of this compound on XO can lead to a significant reduction in serum uric acid levels . This suggests that this compound could potentially be used in the treatment of conditions associated with high uric acid levels, such as gout .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with XO . It forms complexes with XO, referred to as this compound-XO complexes . Hydrogen bonds and van der Waals forces play crucial roles in this binding process .

Metabolic Pathways

This compound is involved in the purine metabolism pathway through its inhibition of XO . XO is a key enzyme in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid .

properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060710, DTXSID301043547 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

882-06-4, 619-89-6 | |

| Record name | trans-4-Nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

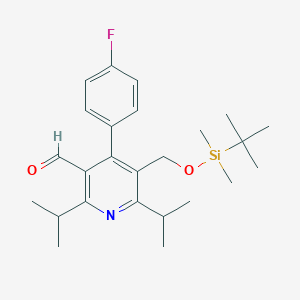

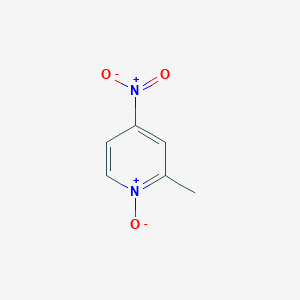

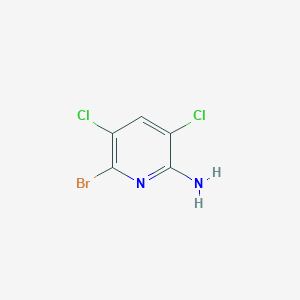

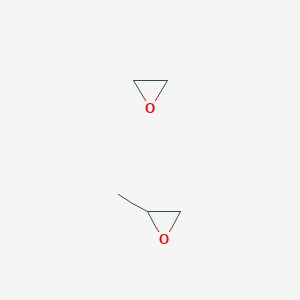

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 4-Nitrocinnamic acid?

A1: this compound has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. Spectroscopically, it can be characterized by:

- FT-IR: Characteristic peaks for carboxylic acid and nitro groups. []

- NMR: Signals corresponding to aromatic protons and olefinic protons. []

Q2: How does the nitro group in this compound influence its reactivity compared to cinnamic acid?

A2: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. This effect is observed in nitration reactions, where this compound reacts significantly slower than cinnamic acid. [] Additionally, the nitro group influences the reactivity of the Criegee intermediate formed during ozonolysis, leading to different product ratios compared to cinnamic acid and its 4-methoxy derivative. []

Q3: Can this compound be used as a ligand in coordination chemistry?

A3: Yes, this compound can act as a ligand in metal complexes. For instance, it forms a complex with Cu(II) where the carboxylate group coordinates in a monodentate fashion, resulting in a square planar geometry around the copper center. []

Q4: Has this compound shown any potential for biological activity?

A4: Research indicates that this compound exhibits inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition was found to be reversible and noncompetitive, with the nitro group playing a crucial role in enhancing the inhibitory effect. [] Furthermore, this compound demonstrated antimicrobial and anti-biofilm activity against multi-drug resistant Staphylococcus aureus isolates, highlighting its potential for combating drug-resistant bacterial infections. []

Q5: What is known about the interaction of this compound with DNA?

A5: While not directly studied with this compound, its zinc(II) complex, [ZnL2(H2O)2] (where L = 4-Nitrocinnamate), has been shown to interact with DNA through a strong electrostatic interaction, possibly via an intercalative mode of binding. [] This suggests that this compound itself, or its derivatives, might possess DNA-binding properties.

Q6: Are there any known applications of this compound derivatives?

A6: Derivatives of this compound have been investigated for their potential as non-thiol farnesyltransferase inhibitors. [] Additionally, 4-nitrocinnamate esters of 4-halogene-4’-hydroxyazobenzenes have been synthesized and found to exhibit liquid crystalline properties, specifically an enantiotropic nematic phase. [] These findings highlight the potential of this compound derivatives in medicinal chemistry and materials science.

Q7: What are the environmental concerns regarding this compound and its degradation?

A7: While specific information on the environmental impact of this compound is limited, microbial studies have shown the biodegradation of 4-nitrobiphenyl into this compound as an intermediate metabolite. [] This suggests potential pathways for the compound's degradation in the environment. Further research is needed to understand its ecotoxicological effects and develop strategies for mitigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)